![molecular formula C22H18N4O5S B2922078 7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1112013-34-9](/img/structure/B2922078.png)
7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C22H18N4O5S and its molecular weight is 450.47. The purity is usually 95%.
BenchChem offers high-quality 7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The synthesis of quinazoline derivatives, including structures similar to 7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one, has been extensively studied for their potential biological activities. These compounds are synthesized through various chemical reactions, aiming to explore their antimicrobial, anti-inflammatory, and analgesic properties. For example, novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and S-substituted 1,2,4-triazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities, showing significant biological potential (Alam et al., 2011).
Antimicrobial Activity
Quinazoline derivatives exhibit a range of antimicrobial activities. The incorporation of different substituents into the quinazoline framework can lead to compounds with potent antibacterial and antifungal properties. For instance, certain quinazoline compounds have demonstrated significant zones of inhibition against Gram-negative microorganisms, comparable to standard drugs like Ampicillin (Reddy et al., 2013).
Antitumor and Anticancer Properties
The quinazoline scaffold is also a key structural feature in compounds investigated for antitumor and anticancer activities. Research has focused on the synthesis of quinazoline derivatives as tubulin polymerization inhibitors and vascular disrupting agents, with some compounds showing potent anticancer activity across a broad spectrum of cancer cell lines. These studies highlight the potential of quinazoline derivatives in cancer treatment, particularly in inhibiting tumor growth and disrupting tumor vasculature (Driowya et al., 2016).
Molecular Docking and Mechanistic Studies
Molecular docking and mechanistic studies have further elucidated the interactions between quinazoline derivatives and biological targets, providing insights into their modes of action at the molecular level. For example, the binding modes of quinazoline compounds with various proteins have been studied to understand their inhibitory activities and potential therapeutic applications (Wu et al., 2022).
Eigenschaften
IUPAC Name |
6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-3-8-26-21(27)14-9-17-18(30-12-29-17)10-15(14)23-22(26)32-11-19-24-20(25-31-19)13-6-4-5-7-16(13)28-2/h3-7,9-10H,1,8,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEZSXBQDNDKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

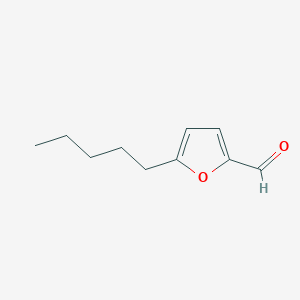
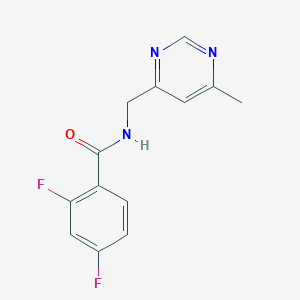
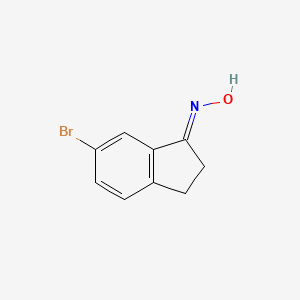

![N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2922003.png)
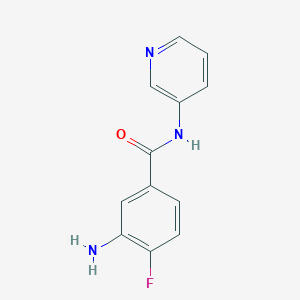
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2922006.png)
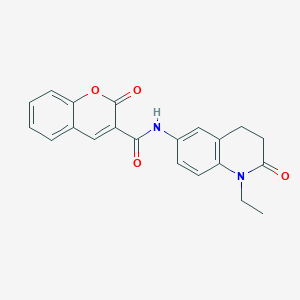
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)
![[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol](/img/structure/B2922010.png)
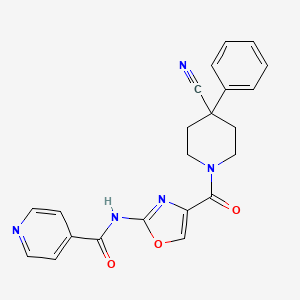
![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922014.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2922015.png)